molecular formula C9H11NO2 B1599048 (R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine CAS No. 46049-48-3

(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

Cat. No.: B1599048
CAS No.: 46049-48-3
M. Wt: 165.19 g/mol
InChI Key: JHNURUNMNRSGRO-SSDOTTSWSA-N
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Description

®-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine: is an organic compound with the molecular formula C9H11NO2 It is a derivative of 1,4-benzodioxane and contains an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzodioxane ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted benzodioxane derivatives with different functional groups replacing the amine group.

Scientific Research Applications

Chemistry:

    Catalysis: ®-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

Biology:

    Enzyme Inhibition:

Medicine:

    Drug Development: It is being explored for its potential use in the development of new pharmaceuticals, particularly for its activity on the central nervous system.

Industry:

    Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group allows it to form hydrogen bonds and ionic interactions with these targets, potentially inhibiting their activity or altering their function. The benzodioxane ring structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine: The enantiomer of the compound, which may have different biological activity.

    1,4-Benzodioxane: The parent compound without the amine group.

    2,3-Dimethoxy-1,4-benzodioxane: A precursor in the synthesis of the target compound.

Uniqueness:

    Chirality: The ®-enantiomer may exhibit different biological activities compared to the (S)-enantiomer.

    Functional Group: The presence of the amine group allows for a wide range of chemical reactions and interactions with biological targets.

This detailed article provides a comprehensive overview of ®-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6,10H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNURUNMNRSGRO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC=CC=C2O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424904
Record name 1-[(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46049-48-3
Record name 1-[(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine
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(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine
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(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine
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(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

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